Methyl benzofuran-7-carboxylate
Overview
Description
“Methyl benzofuran-7-carboxylate” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Synthesis Analysis
While specific synthesis methods for “Methyl benzofuran-7-carboxylate” were not found in the search results, benzofuran compounds have been synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of “Methyl benzofuran-7-carboxylate” consists of a benzofuran ring . Benzofuran is a heterocyclic compound with a fused benzene and furan ring .Chemical Reactions Analysis
Benzofuran derivatives have been found to have high chemical reactivity and diverse synthetic applications . For example, benzofuran chalcones have been used to construct biologically active benzofuran compounds containing a pyrimidine ring .Scientific Research Applications
Orthogonal Synthesis in Chemistry
- Application : A study demonstrated the use of Methyl 2-formylbenzofuran-7-carboxylate as an intermediate in the orthogonal synthesis of bioactive benzofurans, highlighting its role in facilitating efficient chemical reactions (Takabatake et al., 2020).
Natural Product Isolation
- Application : Methyl benzofuran derivatives were isolated from natural sources, such as Nicotiana tabacum, indicating their potential for pharmacological activities (Xia et al., 2016).
Liquid Crystal Synthesis
- Application : Methyl 2-methoxy[1]benzothieno[3,2- b ][1]benzofuran-7-carboxylate was synthesized as a core component for liquid crystal production, showcasing its utility in material sciences (Černovská et al., 2000).
Antimicrobial Applications
- Application : Methyl benzofuran-7-carboxylate derivatives have been explored for their antimicrobial properties, suggesting their potential as therapeutic agents in combating infections (Görlitzer et al., 2000).
Alzheimer's Disease Research
- Application : Benzofuran-based compounds, including derivatives of Methyl benzofuran-7-carboxylate, have been investigated for their potential in treating Alzheimer's disease, emphasizing their role in neuroprotection and inhibition of amyloid beta aggregation (Rizzo et al., 2008).
Cancer Research
- Application : Research has explored the use of benzofuran derivatives in cancer treatment, with studies indicating their potential in inducing apoptosis and inhibiting cancer cell growth, particularly in breast cancer (Giordano et al., 2017).
Pharmaceutical Development
- Application : Benzofuran derivatives have been examined for their role in pharmaceutical development, particularly in designing drugs with specific biological activities, such as inhibition of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is significant in cancer therapy (Lee et al., 2012).
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . They have shown potential as antimicrobial agents and there is a need to collect the latest information in this promising area . Future research could focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
methyl 1-benzofuran-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNXWZFSEBBLMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzofuran-7-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods III
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Citations
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